3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This particular compound features a benzofuran core with an amido group and a phenyl group, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagentsThe phenyl group can be introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents would be chosen to ensure high efficiency and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield primary amines or alcohols .
Scientific Research Applications
3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzofuran core is known to interact with various biological pathways, potentially inhibiting enzymes involved in inflammation or cancer cell proliferation. The amido and phenyl groups can enhance binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Lacks the amido and phenyl groups, resulting in different biological activities.
2-methylbenzamido-benzofuran: Similar structure but without the phenyl group, leading to variations in its chemical reactivity and biological effects.
N-phenylbenzofuran-2-carboxamide: Lacks the 2-methylbenzamido group, affecting its interaction with molecular targets
Uniqueness
3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its benzofuran core with both an amido and a phenyl group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-[(2-methylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-9-5-6-12-17(15)22(26)25-20-18-13-7-8-14-19(18)28-21(20)23(27)24-16-10-3-2-4-11-16/h2-14H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPNUXMJZKUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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